molecular formula C14H21NO B13332787 1-(((4-Methylbenzyl)amino)methyl)cyclopentan-1-ol

1-(((4-Methylbenzyl)amino)methyl)cyclopentan-1-ol

Katalognummer: B13332787
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: MWIJSOKUNTWCBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((4-Methylbenzyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C14H21NO It features a cyclopentane ring substituted with a hydroxyl group and a 4-methylbenzylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Methylbenzyl)amino)methyl)cyclopentan-1-ol typically involves the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 4-methylbenzylamine with formaldehyde to form the corresponding imine intermediate.

    Cyclopentane Ring Formation: The imine intermediate is then subjected to a cyclization reaction with cyclopentanone under acidic conditions to form the cyclopentane ring.

    Reduction: The final step involves the reduction of the imine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(((4-Methylbenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(((4-Methylbenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(((4-Methylbenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular pathways and targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.

    4-Methylbenzylamine: An aromatic amine with a similar substituent structure.

    Cyclopentanone: A ketone derivative of cyclopentane.

Uniqueness

1-(((4-Methylbenzyl)amino)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, hydroxyl group, and 4-methylbenzylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

1-[[(4-methylphenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-12-4-6-13(7-5-12)10-15-11-14(16)8-2-3-9-14/h4-7,15-16H,2-3,8-11H2,1H3

InChI-Schlüssel

MWIJSOKUNTWCBJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CNCC2(CCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.